synthesis and characterization of 3-phenyl-1H-pyrazolo[4,3-c]quinoline
synthesis and characterization of 3-phenyl-1H-pyrazolo[4,3-c]quinoline
An In-depth Technical Guide to the Synthesis and Characterization of 3-phenyl-1H-pyrazolo[4,3-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Pyrazolo[4,3-c]quinoline Scaffold
The fusion of pyrazole and quinoline rings creates the pyrazolo[4,3-c]quinoline scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif is the backbone for compounds exhibiting a wide array of biological activities. Derivatives have been identified as potential anti-inflammatory agents that inhibit nitric oxide (NO) production, selective cyclooxygenase-2 (COX-2) inhibitors, and photosensitizing anti-cancer agents.[1][2][3][4] The inherent versatility of this scaffold, allowing for substitutions on both the pyrazole and quinoline moieties, makes it a valuable template for developing novel therapeutics.[5][6] This guide provides a detailed examination of the synthesis and comprehensive characterization of a key derivative, 3-phenyl-1H-pyrazolo[4,3-c]quinoline, offering field-proven insights for researchers engaged in its study.
Part 1: Strategic Synthesis of the Core Scaffold
The construction of the pyrazolo[4,3-c]quinoline system can be approached through several synthetic strategies. A robust and logical method involves the initial synthesis of a substituted pyrazole followed by the construction of the fused quinoline ring. This guide details a well-established pathway: the reductive cyclization of a carefully designed pyrazole-tethered α,β-unsaturated ketone. This method is advantageous as it allows for the precise installation of the desired phenyl group at the 3-position of the pyrazole ring early in the sequence.
Causality in Experimental Design
The chosen synthetic route begins with the Vilsmeier-Haack formylation of 1-phenyl-3-(2-nitrophenyl)-1H-pyrazole. This electrophilic substitution reaction is directed to the 4-position of the pyrazole ring, which is activated by the phenyl group at the 1-position. The resulting aldehyde is a crucial intermediate. The subsequent Claisen-Schmidt condensation with an appropriate acetophenone introduces the α,β-unsaturated ketone functionality. This step is base-catalyzed, typically using potassium hydroxide in methanol, which facilitates the deprotonation of the acetophenone's methyl group to form the reactive enolate.
The final and key step is the reductive cyclization. The nitro group on the ortho-position of the phenyl ring is strategically placed to serve as a precursor to the quinoline nitrogen. Reduction of the nitro group, commonly achieved with iron powder in acetic acid, generates an in-situ amine. This amine then undergoes an intramolecular cyclization by attacking the β-carbon of the enone system, followed by dehydration to form the aromatic quinoline ring. This cascade reaction is efficient and directly yields the target heterocyclic system.[7]
Synthetic Workflow Diagram
Caption: Synthetic route to 3-phenyl-1H-pyrazolo[4,3-c]quinoline.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-phenyl-3-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde (Intermediate C)
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In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0°C.
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Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 1-phenyl-3-(2-nitrophenyl)-1H-pyrazole in DMF dropwise to the Vilsmeier reagent.
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Allow the mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours, monitoring the reaction by TLC.[7]
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Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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The precipitated solid is filtered, washed with water, and dried. Recrystallize from ethanol to obtain the pure aldehyde.
Step 2: Synthesis of the Chalcone Intermediate (Intermediate E)
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Dissolve the aldehyde from Step 1 and an equimolar amount of acetophenone in methanol.
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Add a catalytic amount of potassium hydroxide (KOH) and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into cold water. The precipitated chalcone is filtered, washed with water until neutral, and dried.[7]
Step 3: Synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline (Final Product G)
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To a suspension of the chalcone from Step 2 in glacial acetic acid, add iron powder in portions.
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Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by observing the color change and by TLC.
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After completion, pour the hot reaction mixture into ice water.
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Filter the solution to remove excess iron and neutralize the filtrate with a suitable base (e.g., ammonium hydroxide).
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The resulting precipitate is filtered, washed thoroughly with water, and dried.
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Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield pure 3-phenyl-1H-pyrazolo[4,3-c]quinoline.[7]
Part 2: Comprehensive Characterization and Data Validation
Confirming the structure and purity of the synthesized 3-phenyl-1H-pyrazolo[4,3-c]quinoline is a critical, self-validating process. A combination of spectroscopic and physical methods provides an unambiguous structural assignment. The molecular formula is C₁₆H₁₁N₃, with a molecular weight of 245.28 g/mol .[8]
Characterization Workflow Diagram
Caption: Workflow for the structural validation of the final product.
Expected Analytical Data
The following table summarizes the expected data from the primary characterization techniques. This multi-faceted approach ensures the trustworthiness of the compound's identity.
| Technique | Parameter | Expected Result & Rationale |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons (m, ~7.4-9.5 ppm): Complex multiplets for the phenyl and quinoline ring protons. A distinct singlet for the H-4 proton of the quinoline ring is expected at a downfield shift (~9.5 ppm) due to its proximity to the pyrazole nitrogen and the quinoline ring current.[9] NH Proton (br s, >12 ppm): A broad singlet for the pyrazole N-H proton, which is exchangeable with D₂O. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons (~110-155 ppm): Multiple signals corresponding to the carbons of the fused heterocyclic system and the phenyl substituent. The exact number of signals will confirm the molecular symmetry.[5] |
| HRMS (ESI) | m/z | [M+H]⁺: Expected at ~246.0975. This high-resolution measurement confirms the elemental composition (C₁₆H₁₂N₃⁺) with high accuracy, distinguishing it from other potential isomers or byproducts.[10] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 cm⁻¹: C-H stretching of aromatic rings. ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole and quinoline rings. ~3400 cm⁻¹ (broad): N-H stretching of the pyrazole ring. |
| Melting Point | Range (°C) | A sharp melting point is indicative of high purity. The exact value should be compared with literature data if available. |
Self-Validating System of Analysis
The characterization protocol is designed to be a self-validating system.
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Mass Spectrometry provides the molecular formula.
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¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of atoms. The number of signals, their chemical shifts, and coupling patterns must be consistent with the proposed structure. For instance, the integration of the proton signals in the ¹H NMR spectrum must sum to the 11 protons expected from the molecular formula.[5]
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IR Spectroscopy validates the presence of key functional groups (N-H, C=N, aromatic C-H).
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A sharp melting point provides strong evidence of the sample's purity.
Together, these techniques provide orthogonal data points that must all converge to confirm the identity of 3-phenyl-1H-pyrazolo[4,3-c]quinoline, ensuring the highest level of scientific integrity.
References
- ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2026). Wiley Online Library.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). MDPI.
- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.).
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). PMC.
- Pyrazolo [4,3-c] quinolines synthesis and specific inhibition of benzodiazepine receptor binding (Note I). (n.d.). PubMed.
- The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. (n.d.).
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). PMC.
- Full article: Alkylation of 3‐Phenyl‐1H‐pyrazolo[4,3‐c] quinoline: Theoretical Analysis of Regioselectivity. (2007). Taylor & Francis Online.
- Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). PubMed.
- 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021).
- 3-Phenyl-1H-pyrazolo[4,3-c]quinoline. (n.d.). Appchem.
- SYNTHESIS OF PYRAZOLO[4,3-c]QUINOLINES AND THE CC BOND CLEAVAGE DURING REDUCTIVE. (2021). Semantic Scholar.
- (PDF) Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. appchemical.com [appchemical.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
